molecular formula C13H18FN3OS B5693205 N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea CAS No. 6551-81-1

N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea

Cat. No. B5693205
CAS RN: 6551-81-1
M. Wt: 283.37 g/mol
InChI Key: ZCTWUUQODZVMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as AG490, is a small molecule inhibitor that has been widely studied as a potential therapeutic agent for various diseases. This compound was first synthesized in the 1990s and has since been extensively investigated for its biological activities.

Mechanism of Action

N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea inhibits JAK2 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptotic cell death.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells, including breast cancer, prostate cancer, and leukemia cells. It has also been shown to induce apoptosis in cancer cells. In addition, N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to inhibit the activation of STAT3, a transcription factor that plays a critical role in cancer development and progression.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea is its specificity for JAK2, which allows for the selective inhibition of JAK2-dependent signaling pathways. However, N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has also been shown to inhibit other kinases, such as JAK3 and EGFR, which may limit its therapeutic potential. Additionally, N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has poor solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea. One area of focus could be the development of more potent and selective JAK2 inhibitors based on the structure of N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea. Another area of research could be the investigation of the role of JAK2 signaling in various diseases, such as autoimmune disorders and inflammatory diseases. Additionally, the potential use of N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in combination with other therapeutic agents could be explored as a way to enhance its efficacy and overcome any limitations.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea involves several steps, including the reaction of 2-fluoroaniline with ethyl chloroformate to form N-(2-fluorophenyl)ethyl carbamate, which is then reacted with morpholine to yield N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea. Finally, thiourea is added to the reaction mixture to produce N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea.

Scientific Research Applications

N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of Janus kinase 2 (JAK2), a tyrosine kinase that plays a crucial role in various cellular processes such as proliferation and differentiation. N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

1-(2-fluorophenyl)-3-(2-morpholin-4-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3OS/c14-11-3-1-2-4-12(11)16-13(19)15-5-6-17-7-9-18-10-8-17/h1-4H,5-10H2,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTWUUQODZVMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984100
Record name N-(2-Fluorophenyl)-N'-[2-(morpholin-4-yl)ethyl]carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea

CAS RN

6551-81-1
Record name N-(2-Fluorophenyl)-N'-[2-(morpholin-4-yl)ethyl]carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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